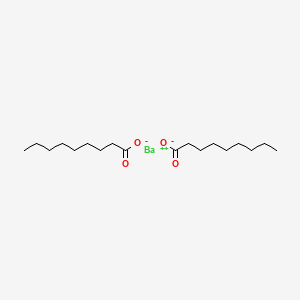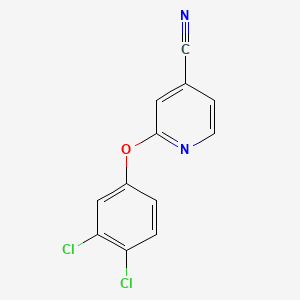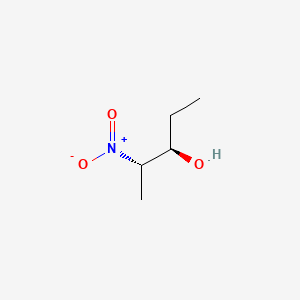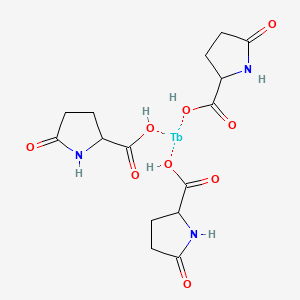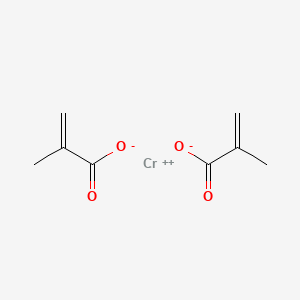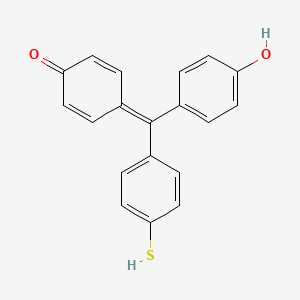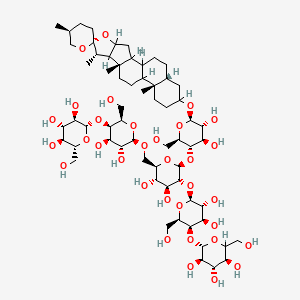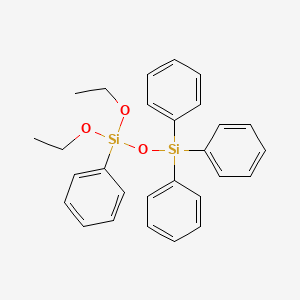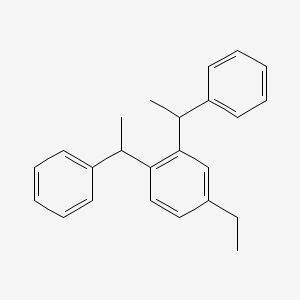
4-Ethyl-1,2-bis(1-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1,2-bis(1-phenylethyl)benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, characterized by the presence of ethyl and phenylethyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2-bis(1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1,2-bis(1-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,2-bis(1-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1,2-bis(1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s benzene ring can undergo substitution reactions, forming intermediates such as benzenonium ions. These intermediates then react further to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diethylbenzene: Similar in structure but with two ethyl groups instead of phenylethyl groups.
1,2-Diphenylethane: Contains two phenyl groups attached to an ethane backbone.
4-Ethylbiphenyl: Consists of two benzene rings connected by a single bond with an ethyl group attached to one ring.
Uniqueness
4-Ethyl-1,2-bis(1-phenylethyl)benzene is unique due to the presence of both ethyl and phenylethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84255-49-2 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
4-ethyl-1,2-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-4-20-15-16-23(18(2)21-11-7-5-8-12-21)24(17-20)19(3)22-13-9-6-10-14-22/h5-19H,4H2,1-3H3 |
InChI-Schlüssel |
HIWZLNTZYOZWBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



